What is the chemical structure of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione
What is the chemical structure of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione
An In-depth Technical Guide to 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione
Authored by: Gemini, Senior Application Scientist
Publication Date: March 28, 2026
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, a heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of 1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, this molecule combines the unique reactivity of the Meldrum's acid core with the electronic properties of a 4-nitrophenyl substituent.[1][2] This document details its chemical structure, predictable physicochemical properties, a proposed synthetic pathway, and expected spectroscopic signature. Furthermore, it delves into the compound's potential reactivity and applications, drawing from the extensive chemistry of related Meldrum's acid derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the synthetic potential of this versatile building block.
Introduction and Core Compound Properties
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is a heterocyclic organic compound featuring a six-membered 1,3-dioxane-4,6-dione ring substituted at the 2-position with a 4-nitrophenyl group. The parent structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, is widely known as Meldrum's acid, a compound first synthesized in 1908.[2] Meldrum's acid and its derivatives are renowned for the high acidity of the C5 methylene protons (pKa of 4.97), which is a consequence of the rigid cyclic structure that enhances the stability of the corresponding enolate.[2]
The introduction of a 4-nitrophenyl group at the C2 position is expected to significantly influence the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitro group can impact the stability and reactivity of the entire molecule. This guide will explore the synthesis, characterization, and potential utility of this specific derivative.
Predicted Physicochemical Properties
While experimental data for this specific compound is not widely available, its properties can be predicted based on its constituent parts and related known compounds.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₁₀H₇NO₆ | Derived from the chemical structure. |
| Molecular Weight | 253.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white crystalline solid. | Based on the appearance of similar nitroaromatic compounds and Meldrum's acid derivatives.[3] |
| Solubility | Expected to be soluble in polar organic solvents like dichloromethane, acetone, and ethyl acetate. Sparingly soluble in water. | The polar nitro and dione functionalities suggest solubility in polar organic solvents. |
| Acidity (pKa) | The C5 protons are expected to be highly acidic, similar to or slightly modulated from Meldrum's acid. | The fundamental 1,3-dione structure confers high acidity to the C5 methylene group.[2] |
Chemical Structure and Synthesis
The structural foundation of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is the 1,3-dioxane-4,6-dione ring. This six-membered ring is substituted at the C2 position with a 4-nitrophenyl group.
Molecular Structure
Caption: 2D structure of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione.
Proposed Synthetic Pathway
The synthesis of 1,3-dioxane-4,6-dione derivatives typically involves the condensation of malonic acid with a ketone or an aldehyde.[4] For the target molecule, 4-nitrobenzaldehyde would serve as the aldehyde component. The reaction is generally carried out in the presence of a condensing agent like acetic anhydride and a catalyst.[4]
Caption: Proposed synthesis of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione.
Experimental Protocol: Synthesis
This protocol is a proposed method based on established procedures for the synthesis of similar 1,3-dioxane-4,6-diones.[4]
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, combine malonic acid (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq).
-
Reagent Addition : Add acetic anhydride (1.2 eq) to the flask. This acts as both a solvent and a dehydrating agent.
-
Catalyst Introduction : Introduce a catalytic amount of a mild Lewis acid, such as boric acid (0.01-0.05 eq).
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane.
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Purification : Filter the reaction mixture. The filtrate can be washed with water to remove any unreacted malonic acid and acetic acid byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione can be confirmed using standard spectroscopic techniques.
| Technique | Expected Spectral Features |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. δ 7.5-8.5 ppm).- A singlet for the proton at the C2 position (methine proton), likely in the range of δ 5.5-6.5 ppm.- A singlet for the two equivalent methylene protons at the C5 position, expected to be around δ 3.5-4.5 ppm. |
| ¹³C NMR | - Carbonyl carbons (C4 and C6) in the range of δ 160-170 ppm.- Aromatic carbons in the range of δ 120-150 ppm, with the carbon attached to the nitro group being the most downfield.- The C2 carbon (methine) is expected around δ 90-100 ppm.- The C5 carbon (methylene) is expected around δ 40-50 ppm. |
| Infrared (IR) | - Strong absorption bands for the carbonyl groups (C=O) around 1700-1750 cm⁻¹.- Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.- C-O stretching vibrations for the dioxane ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.17 g/mol ) should be observable. |
Reactivity and Synthetic Applications
The reactivity of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is dictated by its three main functional components: the acidic C5 methylene group, the two carbonyl groups, and the 4-nitrophenyl substituent.
Knoevenagel Condensation
One of the most important reactions of Meldrum's acid and its derivatives is the Knoevenagel condensation.[5][6] The acidic C5 protons can be easily removed by a base to form a stabilized carbanion, which can then act as a nucleophile. This carbanion can react with aldehydes and ketones to form 5-alkylidene or 5-arylmethylene derivatives.
Caption: Knoevenagel condensation pathway.
Reduction of the Nitro Group
The nitro group on the phenyl ring is susceptible to reduction to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or transfer hydrogenation.[7] This opens up a pathway to synthesize 2-(4-Aminophenyl)-1,3-dioxane-4,6-dione, a valuable building block for further functionalization, for instance, in the synthesis of pharmacologically relevant scaffolds.
Potential Applications in Medicinal Chemistry
Derivatives of 1,3-dioxane-4,6-dione have been investigated for a range of biological activities, including as anticancer agents, inhibitors of platelet aggregation, and for their psychotropic activity.[8] The presence of the 4-nitrophenyl group, and its potential reduction to an aminophenyl group, provides a handle for the synthesis of a diverse library of compounds for biological screening.
Conclusion
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione represents a synthetically valuable, albeit less-documented, derivative of the well-known Meldrum's acid. Its predicted chemical properties and reactivity suggest that it can serve as a versatile intermediate in organic synthesis. The combination of the highly reactive 1,3-dione system with the electronically modifiable 4-nitrophenyl group makes it an attractive target for the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in medicinal chemistry and materials science. Further experimental validation of the proposed synthetic routes and a thorough investigation of its reactivity are warranted to fully unlock the potential of this compound.
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